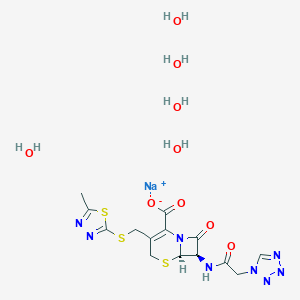![molecular formula C9H10N2O B053659 (2-methyl-1H-benzo[d]imidazol-4-yl)methanol CAS No. 115577-32-7](/img/structure/B53659.png)
(2-methyl-1H-benzo[d]imidazol-4-yl)methanol
Vue d'ensemble
Description
(2-methyl-1H-benzo[d]imidazol-4-yl)methanol is a benzimidazole derivative, a class of compounds known for their diverse applications in chemistry and pharmaceuticals. Benzimidazoles are heterocyclic compounds with a fused imidazole ring to a benzene ring, exhibiting unique properties useful in various fields.
Synthesis Analysis
- The synthesis of related imidazole derivatives often involves reactions with carbonyl compounds or organometallic reagents. For example, (1-Methyl-1H-imidazol-2-yl) methanol derivatives have been prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta et al., 1987).
- Another method for synthesizing related compounds involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine (Zhan et al., 2019).
Molecular Structure Analysis
- The molecular aggregation of related compounds can be influenced by the solvent used. Spectroscopic studies have shown that different spectral forms induced by changes in compound concentration may be related to the aggregation effects of molecules, influenced by differences in alkyl substituent structure (Matwijczuk et al., 2016).
Chemical Reactions and Properties
- Benzimidazole derivatives can react to form various stable, isolable compounds using different types of benzyl azide derivatives (Kiran et al., 2017).
Physical Properties Analysis
- The physical properties, such as the fluorescence lifetimes and circular dichroism (CD) spectra, can indicate molecule aggregation interactions and are influenced by the substituent group structure (Matwijczuk et al., 2016).
Chemical Properties Analysis
- Fluorinated benzimidazoles, for instance, show that the presence of fluorine atoms leads to the emergence of C–F…π interactions affecting crystal packing, highlighting the influence of substituents on the chemical properties of benzimidazole derivatives (Romanov et al., 2020).
Applications De Recherche Scientifique
Methanol in Scientific Research
Green Chemistry and Fuel Additives Methanol plays a significant role in green chemistry, particularly in the synthesis of fuel additives like Methyl Tert-butyl Ether (MTBE). Research focuses on polymer membranes for purifying fuel additives, emphasizing methanol's role in improving fuel performance and reducing hazardous emissions. Such studies highlight methanol's utility in catalytic synthesis and separation processes, with materials like poly(vinyl alcohol) and cellulose acetate showing promise for methanol/MTBE separation through pervaporation (Pulyalina et al., 2020).
Methanol Reforming for Hydrogen Production Methanol reforming is a critical area of research for hydrogen production, with Cu-based catalysts being extensively studied for their efficiency in various methanol reforming processes. This research is pivotal for advancements in proton-exchange membrane fuel cell technology, offering insights into the kinetics, compositional, and morphological characteristics of catalysts in methanol reforming reactions (Yong et al., 2013).
Synthesis of Chemical Intermediates Methanol serves as a fundamental reactant in the synthesis of various chemical intermediates, such as 5,5′-Methylene-bis(benzotriazole), highlighting its versatility in the preparation of compounds used in metal passivators and light-sensitive materials. The development of efficient, green chemistry methods for such syntheses emphasizes methanol's importance in organic synthesis and materials science (Gu et al., 2009).
Benzimidazole Derivatives in Medicinal Chemistry Research on benzimidazole derivatives, which share a part of the structural motif of the queried compound, underlines their significance in medicinal chemistry. These derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The versatility of the benzimidazole scaffold is leveraged in the design of new therapeutic agents, showcasing the potential of related structures for drug discovery (Vasuki et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Pharmacokinetics
It is known that imidazole derivatives, in general, have a wide range of pharmacokinetic properties, depending on the specific derivative and its chemical structure .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the efficacy and stability of imidazole derivatives can be influenced by a variety of factors, including temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
(2-methyl-1H-benzimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKMBXFQSACNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601788 | |
| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115577-32-7 | |
| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)










![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)